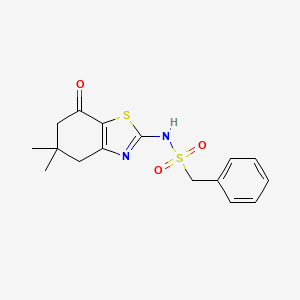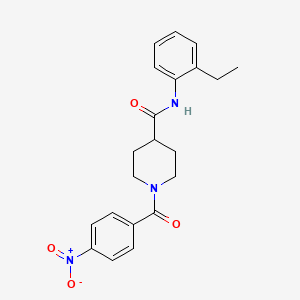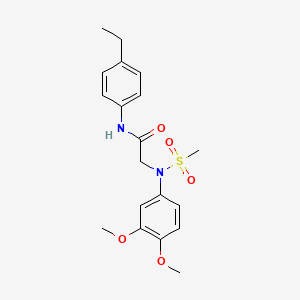
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
概要
説明
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of ethoxy, methylsulfonyl, and methylsulfanyl groups attached to an aniline and phenyl ring, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration and Reduction: Nitration of 4-ethoxyaniline followed by reduction to obtain 4-ethoxy-N-methylaniline.
Sulfonylation: Reaction of 4-ethoxy-N-methylaniline with a sulfonyl chloride to introduce the methylsulfonyl group.
Acylation: Acylation of 3-methylsulfanylphenylamine with an appropriate acylating agent to form the acetamide linkage.
Coupling: Coupling of the sulfonylated aniline derivative with the acylated phenylamine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide: Lacks the sulfanyl group.
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfonylphenyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-ethylsulfanylphenyl)acetamide: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of both ethoxy and methylsulfonyl groups on the aniline ring, along with the methylsulfanyl group on the phenyl ring, makes 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide unique. These functional groups can impart specific chemical properties and biological activities that distinguish it from similar compounds.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-4-24-16-10-8-15(9-11-16)20(26(3,22)23)13-18(21)19-14-6-5-7-17(12-14)25-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQUACYQSMSHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3539575.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3539577.png)
![2-(3,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3539583.png)
![3-[[[(3-Bromo-4-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid](/img/structure/B3539588.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide](/img/structure/B3539602.png)
![3-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3539611.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3539633.png)
![N-(3-acetylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3539648.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3539652.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3539658.png)

